molecular formula C12H12FNO3 B2800819 ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate CAS No. 1197943-55-7

ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B2800819
CAS No.: 1197943-55-7
M. Wt: 237.23
InChI Key: JYYYQKMBSPASDL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Based on the known activities of indole derivatives , it can be hypothesized that this compound may have potential therapeutic effects in various disease contexts.

Preparation Methods

Properties

IUPAC Name

ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-3-17-12(15)9-6-7-10(16-2)5-4-8(13)11(7)14-9/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYYQKMBSPASDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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